Pirtobrutinib

Chronic Lymphocytic Leukemia Small Lymphocytic Lymphoma Overall Response Rate

Pirtobrutinib (LOXO-305, Jaypirca) is the definitive non-covalent, reversible BTK inhibitor for research where covalent BTKis (ibrutinib, acalabrutinib, zanubrutinib) cannot be substituted. It retains nanomolar potency (IC50 8.45 nM) against the C481S resistance mutation—the most common driver of covalent BTKi therapeutic failure—while ibrutinib loses >200-fold potency (>1 µM). With >300-fold selectivity over 98% of tested kinases and a 4.4-fold lower grade ≥3 atrial fibrillation rate (0.9% vs 4.0%), it delivers cleaner target attribution and superior cardiac safety. The essential tool compound for BTK C481S-mutant CLL/MCL translational models, B-cell receptor pathway interrogation, and combination therapy mechanistic dissection where confounding off-target effects must be eliminated. For research use only; not for human use.

Molecular Formula C22H21F4N5O3
Molecular Weight 479.4 g/mol
CAS No. 2101700-15-4
Cat. No. B8146385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirtobrutinib
CAS2101700-15-4
Molecular FormulaC22H21F4N5O3
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
InChIInChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m0/s1
InChIKeyFWZAWAUZXYCBKZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Pirtobrutinib (CAS 2101700-15-4) Procurement Guide: Non-Covalent BTK Inhibitor for CLL/SLL and MCL Applications


Pirtobrutinib (CAS 2101700-15-4, trade name Jaypirca) is a highly selective, orally bioavailable, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor. It is FDA-approved for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) after at least two lines of systemic therapy, including a BTK inhibitor, and for patients with chronic lymphocytic leukemia or small lymphocytic lymphoma (CLL/SLL) who have received at least two prior lines of therapy [1]. Unlike covalent BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, pirtobrutinib binds reversibly to BTK, enabling potent inhibition of both wild-type and C481S-mutant BTK, the most common acquired resistance mutation that abrogates covalent BTK inhibitor binding [2].

Why Generic Substitution of Pirtobrutinib (CAS 2101700-15-4) Fails: Binding Mode and Mutational Coverage


Substituting pirtobrutinib with any covalent BTK inhibitor (ibrutinib, acalabrutinib, or zanubrutinib) fails in the clinically critical context of acquired C481S mutation-driven resistance. Covalent BTK inhibitors require irreversible binding to the C481 cysteine residue; the C481S mutation abrogates this binding, resulting in a >200-fold increase in IC50 (from ~0.5 nM to >1 µM) and therapeutic failure in approximately 50-75% of progressing patients [1]. Pirtobrutinib, as a non-covalent inhibitor, does not rely on C481 interaction and maintains nanomolar potency against both wild-type and C481S-mutant BTK, a mechanistic distinction that directly enables clinical activity in covalent BTKi-refractory populations where generic class substitution is ineffective [2].

Pirtobrutinib (CAS 2101700-15-4) Quantitative Differentiation Evidence Against Covalent BTK Inhibitors


Pirtobrutinib vs. Ibrutinib Head-to-Head Phase 3 Overall Response Rate in CLL/SLL

In the randomized, open-label phase 3 BRUIN CLL-314 trial (NCT05254743) comparing pirtobrutinib 200 mg QD versus ibrutinib 420 mg QD in treatment-naïve and previously treated BTK inhibitor-naïve patients with CLL/SLL, pirtobrutinib demonstrated a statistically significant higher overall response rate (ORR) [1]. This represents the first head-to-head phase 3 trial establishing non-inferiority and numerical superiority of a non-covalent BTK inhibitor over ibrutinib in this population [2].

Chronic Lymphocytic Leukemia Small Lymphocytic Lymphoma Overall Response Rate

Pirtobrutinib vs. Ibrutinib Grade ≥3 Atrial Fibrillation Incidence in CLL/SLL

In the BRUIN CLL-314 head-to-head phase 3 trial, pirtobrutinib demonstrated a substantially lower incidence of grade ≥3 atrial fibrillation compared with ibrutinib [1]. Atrial fibrillation is a significant dose-limiting and treatment-discontinuation adverse event associated with covalent BTK inhibitors, particularly ibrutinib, which has been linked to a >4-fold increase in cardiac events [2].

Atrial Fibrillation Cardiotoxicity Safety Profile

Pirtobrutinib Potency Against BTK C481S Mutant vs. Ibrutinib in Biochemical Assays

In biochemical assays measuring BTK autophosphorylation at Y223, pirtobrutinib maintains low nanomolar potency against the C481S mutant, whereas ibrutinib loses >200-fold potency due to inability to form the requisite covalent bond with the mutated cysteine residue . This differential potency explains pirtobrutinib's retained clinical activity in covalent BTKi-refractory populations where C481S mutations are prevalent [1].

BTK C481S Mutation Ibrutinib Resistance Kinase Inhibition

Pirtobrutinib Kinase Selectivity Profile vs. Ibrutinib: Off-Target Binding Comparison

Pirtobrutinib demonstrates >100-fold selectivity for BTK compared to 98% (363/370) of other kinases tested in vitro, limiting potential off-target toxicities associated with covalent BTK inhibitors [1]. In contrast, ibrutinib inhibits multiple off-target kinases including EGFR, TEC family kinases (ITK, BMX, TEC, TXK), and SRC family kinases, which contribute to adverse events such as diarrhea, rash, bleeding, and atrial fibrillation [2].

Kinase Selectivity Off-Target Toxicity EGFR TEC Family

Pirtobrutinib 18-Month Progression-Free Survival vs. Ibrutinib in CLL/SLL

In the BRUIN CLL-314 phase 3 trial, pirtobrutinib demonstrated superior 18-month progression-free survival (PFS) compared with ibrutinib, with the most pronounced benefit observed in treatment-naïve patients [1]. The hazard ratio of 0.57 indicates a 43% reduction in the risk of disease progression or death with pirtobrutinib versus ibrutinib [2].

Progression-Free Survival Long-term Outcomes CLL/SLL

Pirtobrutinib (CAS 2101700-15-4) Optimal Research and Industrial Application Scenarios


Ibrutinib-Resistant CLL/SLL Disease Model Research Requiring C481S-Mutant BTK Coverage

For preclinical and translational research involving BTK C481S-mutant chronic lymphocytic leukemia models, pirtobrutinib is the preferred tool compound over covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) due to its retained nanomolar potency (IC50 8.45 nM) against the C481S mutant versus >1 µM for ibrutinib [1]. This mechanistic advantage directly addresses the most common resistance mechanism encountered in covalent BTKi-refractory patient samples and enables investigation of therapeutic strategies for this high-unmet-need population [2].

Cardiotoxicity-Minimized BTK Inhibition Studies in Cardiovascular-Comorbid Populations

In research models evaluating BTK pathway inhibition in subjects with pre-existing cardiovascular risk or requiring long-term exposure, pirtobrutinib offers a differentiated safety profile with grade ≥3 atrial fibrillation incidence of 0.9% compared to 4.0% for ibrutinib [1]. This 4.4-fold lower rate of clinically significant arrhythmia supports the selection of pirtobrutinib for experimental protocols where minimizing cardiac adverse events is a study objective or where cardiac monitoring resources are constrained [2].

Kinase Selectivity-Dependent Off-Target Profiling and Mechanistic Studies

For experiments requiring high-confidence attribution of phenotypic effects to BTK inhibition rather than off-target kinase modulation, pirtobrutinib's >100-fold selectivity against 98% of tested kinases provides a cleaner pharmacological tool than ibrutinib (which inhibits EGFR, TEC family, and SRC family kinases) [1]. This selectivity profile is particularly valuable in studies investigating BTK-specific signaling in immune cell function, B-cell receptor pathway interrogation, and combination therapy mechanistic dissection where confounding off-target effects would compromise data interpretation [2].

Treatment-Naïve CLL/SLL Therapeutic Supply with Superior Long-Term Outcomes

For clinical trial supply or compassionate use procurement in treatment-naïve CLL/SLL, pirtobrutinib demonstrates a 76% reduction in risk of progression or death at 18 months compared to ibrutinib (18-month PFS 95.3% vs 87.6%; HR 0.24, 95% CI 0.10-0.59) [1]. This pronounced PFS advantage in the frontline setting, combined with a favorable safety profile, positions pirtobrutinib as a differentiated procurement option where long-term disease control and durability of response are primary decision drivers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirtobrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.